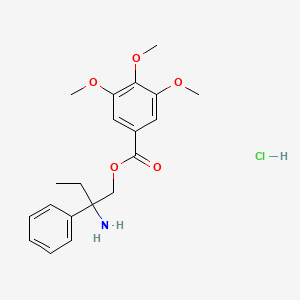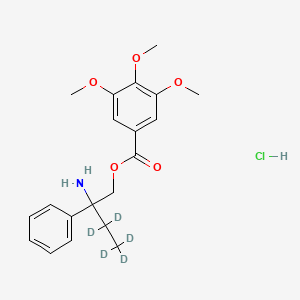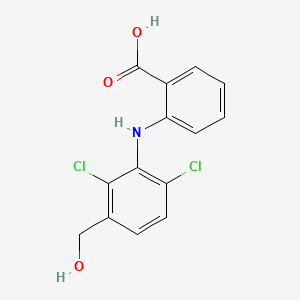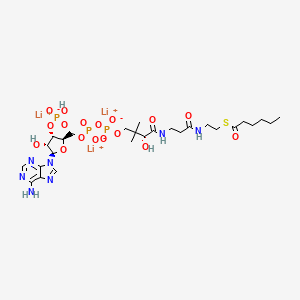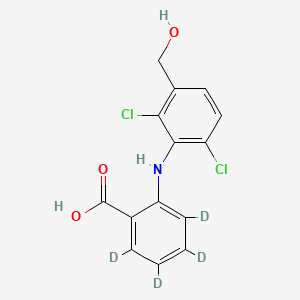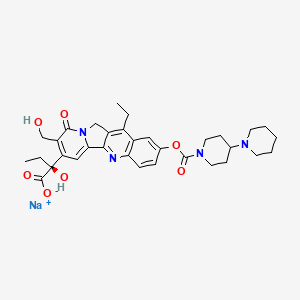
2-Aminopurine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopurine dihydrochloride is a purine analog that acts as a protein kinase inhibitor. It is a fluorescent analog of guanosine and adenosine, widely used as a fluorescence-decay-based probe of DNA structure. This compound is known for its ability to incorporate into DNA, altering the structure and dynamics of nucleic acids .
作用機序
Target of Action
2-Aminopurine dihydrochloride, a purine analog of guanine and adenine, is a widely used fluorescence-decay-based probe of DNA structure . It is a protein kinase inhibitor that can alter cell cycle checkpoints . It has been used to probe nucleic acid structure and dynamics . It has been demonstrated that this compound inhibits PITSLREβ1 protein kinase activity .
Mode of Action
This compound acts as a protein kinase inhibitor . It most commonly pairs with thymine as an adenine-analogue, but can also pair with cytosine as a guanine-analogue . For this reason, it is sometimes used in the laboratory for mutagenesis . The introduction of polar substitution at the C-6 position of purine would be beneficial for CDK2 inhibition .
Biochemical Pathways
This compound can alter checkpoints in the phases of the cell cycle . It can alter cells to enter mitosis in S-phase arrested cells incorrectly and override a γ radiation induced G2 block . It has been used to probe nucleic acid structure and dynamics .
Result of Action
This compound is a mutagen that can incorporate into DNA . It has been used as a fluorescent probe . Studies indicate that it can alter checkpoints in the phases of the cell cycle . It can alter cells to enter mitosis in S-phase arrested cells incorrectly and override a γ radiation induced G2 block .
Action Environment
This compound is extremely sensitive to the environment . Its unique photophysical properties and sensitivity to environmental changes make it a useful tool for understanding nucleic acid dynamics and DNA-protein interactions . In dsDNA, the fluorescence of this compound can be almost completely quenched; however, in ssDNA, its fluorescence can be partially recovered .
生化学分析
Biochemical Properties
2-Aminopurine dihydrochloride interacts with various biomolecules, including enzymes and proteins. It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry . When this compound is inserted into an oligonucleotide, its fluorescence is highly quenched by stacking with the natural bases .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its influence on DNA structure. It has been used to probe nucleic acid structure and dynamics .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the double-stranded RNA-dependent protein kinase, protein kinase R, whose activity mediates antiviral defense and participates in toll-like receptor signaling .
Temporal Effects in Laboratory Settings
It is known that incorporating this compound into DNA quenches its fluorescence .
準備方法
Synthetic Routes and Reaction Conditions: A novel synthetic approach to 2-aminopurine involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and subsequent cyclization into 2-aminopurine . This method utilizes aminotetrazole and nitropyrimidine as key reagents .
Industrial Production Methods: Industrial production methods for 2-aminopurine dihydrochloride typically involve the hydrogenation of nitropyrimidine derivatives under specific conditions to yield the desired product .
化学反応の分析
Types of Reactions: 2-Aminopurine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with altered functional groups, while reduction can lead to the formation of dihydropurine derivatives .
科学的研究の応用
2-Aminopurine dihydrochloride has a wide range of scientific research applications:
類似化合物との比較
Adenine: A natural purine base that differs from 2-aminopurine only in the position of the exocyclic amine group.
Guanine: Another natural purine base with structural similarities to 2-aminopurine.
2,6-Diaminopurine: An analog of adenine that can be incorporated into nucleic acids by polymerases.
Uniqueness: 2-Aminopurine dihydrochloride is unique due to its high fluorescence intensity compared to adenine and its ability to act as a sensitive probe for studying nucleic acid structure and dynamics .
特性
IUPAC Name |
7H-purin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 |
Source


|
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76124-64-6 |
Source


|
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)
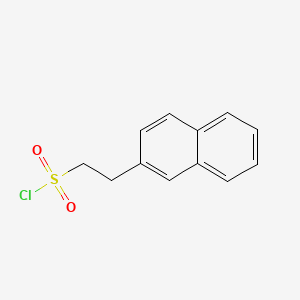
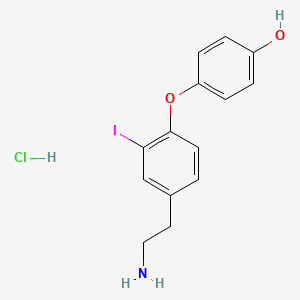

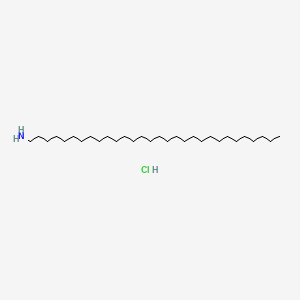

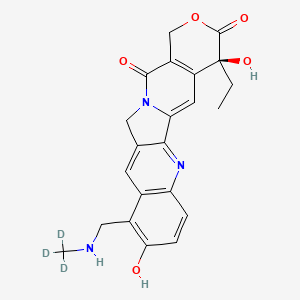
![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)
